molecular formula C6H8FN3O B13011055 1h-Pyrazole-3-carboxamide,5-ethyl-4-fluoro-

1h-Pyrazole-3-carboxamide,5-ethyl-4-fluoro-

Cat. No.: B13011055
M. Wt: 157.15 g/mol
InChI Key: AJLMSGYCHDIPPT-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro-: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agriculture, and material science. The presence of the ethyl and fluoro substituents on the pyrazole ring enhances its chemical properties, making it a compound of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and functional group modifications to introduce the ethyl and fluoro substituents. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro substituent enhances its binding affinity and selectivity towards certain targets. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- is unique due to the specific combination of the ethyl and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C6H8FN3O

Molecular Weight

157.15 g/mol

IUPAC Name

5-ethyl-4-fluoro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C6H8FN3O/c1-2-3-4(7)5(6(8)11)10-9-3/h2H2,1H3,(H2,8,11)(H,9,10)

InChI Key

AJLMSGYCHDIPPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C(=O)N)F

Origin of Product

United States

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